1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione
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Description
1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit cytotoxic activity against certain types of cancer cells .
Mode of Action
It is known that similar compounds exhibit antioxidant activities comparable to the reference drug trolox . This suggests that the compound may interact with its targets to neutralize free radicals, thereby preventing oxidative damage.
Biochemical Pathways
The antioxidant activity of similar compounds suggests that they may affect pathways related to oxidative stress and cellular damage .
Pharmacokinetics
The compound’s molecular structure and properties such as its molecular weight (3474286) and density (1183g/cm3) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
The compound exhibits cytotoxic activity against certain types of cancer cells, such as HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells, at submicromolar concentrations . This suggests that the compound’s action results in the death of these cancer cells.
Properties
IUPAC Name |
2,4-dimethyl-6-[4-(2-methylpropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-12(2)11-27-14-7-5-13(6-8-14)23-9-10-24-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-8,12H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFCWXSDZQPLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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